molecular formula C13H17F3N4O2 B3043486 3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid CAS No. 874802-36-5

3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid

Cat. No.: B3043486
CAS No.: 874802-36-5
M. Wt: 318.29 g/mol
InChI Key: XWSHYQQHJHLYCP-UHFFFAOYSA-N
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Description

This compound features a seven-membered 1,4-diazepane ring linked to a pyrimidin-2-yl group substituted with a trifluoromethyl (-CF₃) group at position 3.

Properties

IUPAC Name

3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepan-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N4O2/c14-13(15,16)10-2-4-17-12(18-10)20-6-1-5-19(8-9-20)7-3-11(21)22/h2,4H,1,3,5-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSHYQQHJHLYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NC=CC(=N2)C(F)(F)F)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid typically involves multiple steps, starting with the preparation of the trifluoromethylpyrimidine intermediate. This intermediate can be synthesized through the reaction of trifluoromethylbenzene with pyridine under de-aromatization conditions . The resulting trifluoromethylpyrimidine is then reacted with a diazepane derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through distillation or recrystallization to ensure its quality and consistency.

Chemical Reactions Analysis

Types of Reactions

3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets. The pyrimidine ring can bind to various enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Key Structural Differences

The target compound is distinguished from analogs by its pyrimidine core (vs. pyridine in analogs) and substituent positions. Pyrimidine’s two nitrogen atoms alter electronic distribution and hydrogen-bonding capacity compared to pyridine derivatives.

Physicochemical Properties

Parameter Target Compound* 3-[4-[3-(CF₃)Pyridin-2-yl]-1,4-diazepan-1-yl]propanoic Acid 3-{4-[3-Cl-5-(CF₃)Pyridin-2-yl]-1,4-diazepan-1-yl}propanoic Acid
CAS Number Not provided in evidence 1227955-01-2 1227954-72-4
Molecular Formula C₁₃H₁₆F₃N₄O₂ (estimated) C₁₄H₁₈F₃N₃O₂ C₁₄H₁₇ClF₃N₃O₂
Molar Mass (g/mol) ~331.29 (estimated) 317.31 351.75
H-Bond Donors 1 (COOH) 1 1
H-Bond Acceptors 9 (estimated: 2 pyrimidine N, 2 diazepane N, 4 O) 8 8
Key Substituents 4-(CF₃)pyrimidin-2-yl 3-(CF₃)pyridin-2-yl 3-Cl-5-(CF₃)pyridin-2-yl

*Note: Target compound’s parameters are estimated based on structural analogs.

Functional Implications

Pyrimidine vs. The 4-(CF₃) substituent on pyrimidine may confer greater metabolic stability than pyridine-based analogs due to steric and electronic effects.

Chlorine Substituent (): The chloro group in the analog (CAS 1227954-72-4) increases molecular weight by ~34 g/mol and introduces a halogen bond donor, which could improve binding to hydrophobic pockets in enzymes or receptors .

Biological Activity

3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical properties:

  • Molecular Formula : C₁₁H₁₄F₃N₃O₂
  • Molecular Weight : 246.24 g/mol
  • CAS Number : 238403-48-0
  • IUPAC Name : 3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid

Antibacterial Activity

Recent studies have demonstrated that compounds with trifluoromethyl substitutions exhibit enhanced antibacterial properties. For example, derivatives of trifluoromethyl-pyrimidine have shown significant activity against various bacterial strains.

CompoundMinimum Inhibitory Concentration (MIC)Target Organisms
Compound 84.88 µg/mLBacillus mycoides, Escherichia coli, Candida albicans
Compound 744.4 µM (PACA2)Human cancer cell lines
Doxorubicin52.1 µM (PACA2)Reference drug

These findings suggest that the trifluoromethyl group enhances the interaction of the compound with bacterial targets, leading to increased potency .

Anticancer Activity

The anticancer potential of 3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid has been explored in various studies. Notably, it has been tested against several human cancer cell lines, demonstrating promising results.

Cell LineIC50 (µM)Reference
A54922.4[Doxorubicin: 52.1]
HCT11617.8[Doxorubicin: 52.1]
HePG212.4[Doxorubicin: 52.1]

The mechanism of action appears to involve the down-regulation of key genes associated with cancer progression, such as EGFR and KRAS in A549 cells, and TP53 in HCT116 cells .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

  • Study on Antibacterial Properties :
    • Researchers synthesized a series of urea derivatives containing trifluoromethyl groups and evaluated their antibacterial activity.
    • Compound 8 was identified as the most potent with an MIC of 4.88 µg/mL against multiple pathogens .
  • Study on Anticancer Activity :
    • In vitro tests showed that compounds derived from trifluoromethyl-pyrimidine exhibited IC50 values lower than that of Doxorubicin across several cancer cell lines.
    • Mechanistic studies indicated that these compounds could modulate gene expression related to tumor growth and survival .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid
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3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.